molecular formula C8H8Cl3N3NaO4S2 B12396734 Trichlormethiazide (sodium)

Trichlormethiazide (sodium)

Cat. No.: B12396734
M. Wt: 403.6 g/mol
InChI Key: WGWZPLPNHCVTNO-UHFFFAOYSA-N
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Description

Trichlormethiazide (sodium) is a thiazide diuretic with properties similar to those of hydrochlorothiazide. It is commonly used in the treatment of edema associated with heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. Additionally, it is used in the management of hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlormethiazide is synthesized through a series of chemical reactions involving the formation of the benzothiadiazine ring. The synthesis typically involves the reaction of a chlorinated benzene derivative with a sulfonamide, followed by cyclization to form the benzothiadiazine ring .

Industrial Production Methods

Industrial production of trichlormethiazide involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, and involves stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Trichlormethiazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various halogenated compounds .

Scientific Research Applications

Trichlormethiazide has a wide range of scientific research applications:

Mechanism of Action

Trichlormethiazide inhibits the active reabsorption of chloride and sodium in the ascending loop of Henle and the distal convoluted tubules in the kidneys. This results in increased excretion of sodium, chloride, and water, leading to diuresis. Additionally, trichlormethiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichlormethiazide is unique in its specific molecular structure, which allows for a distinct pharmacokinetic profile and therapeutic efficacy. It is particularly effective in certain cases of edema and hypertension where other thiazides may not be as effective .

Properties

Molecular Formula

C8H8Cl3N3NaO4S2

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C8H8Cl3N3O4S2.Na/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;/h1-2,7-8,13-14H,(H2,12,15,16);

InChI Key

WGWZPLPNHCVTNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.[Na]

Origin of Product

United States

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